Product packaging for Megistoquinone I(Cat. No.:)

Megistoquinone I

Cat. No.: B1245256
M. Wt: 259.21 g/mol
InChI Key: OZZADBLNBUOXLV-UHFFFAOYSA-N
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Description

Contextualization of Quinoline (B57606) Alkaloids in Chemical Biology Research

Quinoline alkaloids are a class of nitrogen-containing heterocyclic aromatic compounds that are biosynthetically derived from anthranilic acid or tryptophan. nih.gov They are found in a diverse range of organisms, including plants, fungi, and bacteria. researchgate.net Historically, this class of compounds has been a rich source of biologically active molecules, with prominent examples like quinine, an antimalarial drug, and camptothecin, an anticancer agent, underscoring their therapeutic importance. sci-hub.box

In chemical biology research, quinoline alkaloids are valued for their diverse pharmacological activities, which include antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. nih.govnih.gov Their rigid, planar structure provides an excellent framework for interacting with various biological targets, such as DNA, enzymes, and receptors. This inherent bioactivity has made the quinoline scaffold a privileged structure in medicinal chemistry, inspiring the synthesis of numerous derivatives in the pursuit of enhanced efficacy and novel therapeutic applications. nih.gov The study of naturally occurring quinoline alkaloids continues to provide valuable insights into new mechanisms of action and potential drug leads.

Significance of Megistoquinone I as a Natural Product Scaffold

This compound is a quinoline alkaloid that was first isolated from the bark of Sarcomelicope megistophylla. nih.gov Its discovery, along with the related compound Megistoquinone II, has contributed to the growing family of quinoline-based natural products. The chemical structure of this compound is notable as it is considered to be an oxidation product of a furo[2,3-b]quinoline precursor. nih.gov This structural feature, particularly the p-quinone system, is believed to be significant for its biological activity. researchgate.net

The significance of this compound as a natural product scaffold lies in its potential as a template for the design and synthesis of new bioactive agents. The quinone moiety is a well-known pharmacophore present in many natural and synthetic compounds with a wide range of biological activities, including anticancer and antibacterial effects. The combination of the quinoline and quinone functionalities within a single molecule makes this compound an interesting subject for further investigation and structural modification in the field of medicinal chemistry.

Overview of Research Trajectories for Novel Bioactive Compounds

The discovery of novel bioactive compounds is a cornerstone of drug development. researchgate.netresearchgate.net Research in this area follows several key trajectories, including the exploration of biodiversity for new natural products, the chemical synthesis of natural product analogues, and the use of computational methods to predict and design new molecules. researchgate.net The study of secondary metabolites from various organisms, such as plants and microorganisms, remains a fruitful avenue for identifying novel chemical entities with therapeutic potential. researchgate.net

Once a novel bioactive compound like this compound is identified, research often proceeds with detailed studies of its mechanism of action, structure-activity relationships, and potential for chemical modification to improve its pharmacological profile. The integration of modern analytical techniques, high-throughput screening, and synthetic chemistry allows for the systematic exploration of natural product scaffolds to develop new and effective therapeutic agents. researchgate.net

Detailed Research Findings

The initial investigation into this compound has provided foundational data regarding its source, chemical nature, and preliminary biological activity.

Property This compound
Natural Source Bark of Sarcomelicope megistophylla
Compound Class Quinoline Alkaloid
Structural Feature Considered an oxidation product of a furo[2,3-b]quinoline precursor

The primary biological activity reported for this compound is its antibacterial properties. The minimum inhibitory concentration (MIC) has been determined against a panel of bacteria, providing a quantitative measure of its potency.

Bacterial Strain This compound MIC (mg/mL)
Gram-positive bacteria2.35 - 5.25
Gram-negative bacteria2.35 - 5.25

Data sourced from Chem Pharm Bull (Tokyo). 2002 Mar;50(3):413-4. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO5 B1245256 Megistoquinone I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4,7-dimethoxyfuro[2,3-b]quinoline-5,8-dione

InChI

InChI=1S/C13H9NO5/c1-17-8-5-7(15)9-10(11(8)16)14-13-6(3-4-19-13)12(9)18-2/h3-5H,1-2H3

InChI Key

OZZADBLNBUOXLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)N=C3C(=C2OC)C=CO3

Synonyms

megistoquinone I

Origin of Product

United States

Natural Occurrence, Discovery, and Isolation of Megistoquinone I

Botanical Source and Biogeographical Distribution

Sarcomelicope megistophylla as the Primary Source

Megistoquinone I is a specialized metabolite produced by the plant species Sarcomelicope megistophylla. This plant belongs to the Rutaceae family, a large group of flowering plants that are well-known for their production of a diverse array of secondary metabolites, including alkaloids and coumarins. The compound is primarily localized in the bark of the plant, which serves as the principal material for its extraction and subsequent scientific investigation.

Sarcomelicope megistophylla is a species of shrub or small tree. It is characterized by its particular leaf and flower structures, which are typical of the Sarcomelicope genus.

Ecological Context of Production

The production of this compound within Sarcomelicope megistophylla is understood within the broader ecological role of alkaloids in plants. Alkaloids, being nitrogen-containing organic compounds, often function as defense mechanisms against herbivores and pathogens. The presence of this compound in the bark, an external and protective layer of the plant, suggests a potential role in deterring insects, microbes, or other environmental threats. The biosynthesis of such complex molecules is an evolutionary adaptation that enhances the survival and reproductive success of the plant in its natural habitat.

The biogeographical distribution of Sarcomelicope megistophylla is centered in New Caledonia, an archipelago in the southwest Pacific Ocean. This region is a recognized biodiversity hotspot, with a high degree of endemism, meaning many of its native plant species are found nowhere else on Earth. The specific environmental conditions and ecological pressures of this unique location have likely contributed to the evolution of the biosynthetic pathways leading to the production of this compound.

Historical Context of Discovery and Initial Reporting

The scientific community was first introduced to this compound in 2002. A team of researchers, led by Nikolas Fokialakis, published their findings in the Chemical & Pharmaceutical Bulletin nih.govjst.go.jpresearchgate.net. Their paper, titled "Megistoquinones I and II, two quinoline (B57606) alkaloids with antibacterial activity from the bark of Sarcomelicope megistophylla," detailed the discovery and structural elucidation of this novel compound nih.govresearchgate.net.

The initial report highlighted that this compound, along with its counterpart Megistoquinone II, belongs to the quinoline alkaloid series nih.govresearchgate.net. The researchers deduced that these compounds are likely the oxidation products of a furo[2,3-b]quinoline precursor nih.govresearchgate.net. The discovery was significant as it expanded the known chemical diversity of the Sarcomelicope genus and provided new molecules for further scientific inquiry.

Advanced Methodologies for Isolation and Purification

The isolation of this compound from the bark of Sarcomelicope megistophylla involves a multi-step process that leverages the principles of natural product chemistry. These methods are designed to efficiently extract the compound from the complex mixture of phytochemicals present in the plant material and to purify it to a high degree.

Chromatographic Techniques for Natural Product Isolation

Chromatography is a cornerstone of natural product isolation, and various techniques are employed to separate this compound from other co-occurring alkaloids and plant metabolites.

Column Chromatography (CC): This is a fundamental purification technique used in the initial fractionation of the crude extract. A glass column is packed with a solid stationary phase, such as silica gel or alumina. The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often the method of choice. This technique uses high pressure to force the solvent through a column packed with a very fine stationary phase, leading to high-resolution separations. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly used for the purification of alkaloids.

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of the extraction and purification processes. It allows for the rapid separation of small amounts of the mixture on a plate coated with a stationary phase, helping to identify the fractions containing the desired compound.

Solvent Extraction and Fractionation Strategies

The initial step in isolating this compound is the extraction from the dried and powdered bark of Sarcomelicope megistophylla.

Maceration: The plant material is soaked in an organic solvent, such as methanol or a mixture of dichloromethane and methanol, for an extended period. This process allows the soluble phytochemicals, including this compound, to dissolve into the solvent.

Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning. This involves dissolving the extract in a mixture of two immiscible solvents, such as water and ethyl acetate (B1210297). The compounds in the extract will distribute between the two phases based on their polarity. This step helps to separate broad classes of compounds from each other.

Acid-Base Extraction: A common strategy for isolating alkaloids is to exploit their basic nature. The extract can be acidified, which converts the alkaloids into their salt forms, making them soluble in water. The aqueous layer can then be separated, and after basification, the free alkaloids can be re-extracted into an organic solvent. This process effectively enriches the alkaloid content of the extract.

Biosynthesis of Megistoquinone I

Proposed Biosynthetic Pathways for Quinoline (B57606) Alkaloids

Quinoline alkaloids, the parent class of compounds to which Megistoquinone I belongs, are derived from several proven biosynthetic pathways in plants. wikipedia.org The primary precursor for the quinoline ring system is anthranilic acid, which itself is derived from the shikimic acid pathway via chorismate. wikipedia.org An alternative, though less direct, precursor can be tryptophan, which is also a product of the shikimic acid pathway and can be degraded back to anthranilate. wikipedia.org

The formation of the quinoline core involves the condensation of anthranilic acid with a second molecule, typically a C2 or C3 unit derived from acetate (B1210297)/malonate pathways. nih.gov For instance, the condensation of anthranilic acid with acetic acid (potentially as their coenzyme-A derivatives) leads to the formation of the fundamental quinoline structure. nih.gov This core structure then undergoes various modifications, such as hydroxylation, methylation, and the addition of isoprenoid units, to generate the vast diversity of quinoline alkaloids observed in nature. nih.gov

Hypothesized Precursors and Intermediates (e.g., Furo[2,3-b]quinoline precursor, Anthranilate)

The biosynthesis of a furoquinoline alkaloid like this compound is hypothesized to begin with anthranilate and proceed through several key intermediates.

Anthranilate: This aromatic amine is the foundational building block. It is formed from chorismate by the enzyme anthranilate synthase.

Furo[2,3-b]quinoline Precursor: The distinctive tricyclic furo[2,3-b]quinoline core of furoquinoline alkaloids is formed in a stepwise manner. The initial quinoline ring, formed from anthranilate, is first converted into 2,4-dihydroxyquinoline. nih.gov This intermediate is then prenylated at the C-3 position by the addition of a dimethylallyl group, sourced from the isoprenoid pathway. nih.gov This prenylated intermediate is crucial for the subsequent formation of the furan (B31954) ring. The cyclization of the dimethylallyl side chain leads to the formation of the fused furan ring, creating the characteristic furo[2,3-b]quinoline scaffold. nih.gov

A key intermediate in this process is platydesmine. Tracer feeding experiments have shown that the formation of the furan ring proceeds from platydesmine, establishing its role as a direct precursor to the furoquinoline skeleton. rsc.org

Precursor/IntermediateRole in Biosynthesis
Chorismic Acid Primary precursor from the shikimic acid pathway.
Anthranilic Acid Key building block for the quinoline ring. wikipedia.orgnih.gov
2,4-Dihydroxyquinoline An early intermediate formed after the initial cyclization. nih.gov
3-Dimethylallyl-2,4-quinolinedione A prenylated intermediate, crucial for furan ring formation. nih.gov
Platydesmine A key intermediate that cyclizes to form the furan ring. rsc.org
Dictamnine (B190991) The simplest furoquinoline alkaloid, often a precursor to more complex derivatives. rsc.orgcolab.ws

Enzymatic Transformations and Key Biogenetic Steps

The biosynthesis of furoquinoline alkaloids involves a series of specific enzymatic reactions. While the exact enzymes for this compound are unknown, the key transformations have been inferred from studies on related alkaloids like skimmianine (B1681810) and dictamnine. rsc.org

Condensation and Cyclization: The pathway initiates with the condensation of anthraniloyl-CoA with malonyl-CoA, followed by cyclization to form the 2,4-dihydroxyquinoline intermediate.

Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the C-3 position of the quinoline core. This is a critical step that commits the intermediate to the furoquinoline pathway. nih.gov

Furan Ring Formation: The formation of the furan ring is an oxidative cyclization process. This key biogenetic step converts the prenyl side chain into the fused five-membered ring. Studies on alkaloids like skimmianine and evoxine suggest this occurs via a route from a platydesmine-like intermediate. rsc.org

Tailoring Reactions: Following the formation of the basic furoquinoline scaffold (e.g., dictamnine), a variety of "tailoring" enzymes modify the structure to produce the diverse array of natural furoquinolines. colab.ws These enzymes include hydroxylases (often cytochrome P450 monooxygenases), methyltransferases (using S-adenosyl methionine as a methyl donor), and other oxidoreductases that add functional groups at various positions on the aromatic rings. nih.gov

Enzymatic StepEnzyme Class (Putative)Function
Anthranilate activation Coenzyme A ligaseActivates anthranilic acid for condensation.
Quinolone formation Chalcone synthase-like enzymeCatalyzes the condensation with malonyl-CoA and subsequent cyclization.
Prenylation PrenyltransferaseAdds a dimethylallyl group to the quinoline core. nih.gov
Oxidative Cyclization Cytochrome P450 monooxygenaseCatalyzes the formation of the furan ring.
Hydroxylation/Methoxylation Hydroxylases, MethyltransferasesAdds hydroxyl and methoxy (B1213986) groups to the aromatic rings. rsc.org

Chemical Synthesis and Structural Modification of Megistoquinone I and Analogues

Total Synthesis Approaches to the Megistoquinone I Core Structure

The total synthesis of complex natural products like this compound is a testament to the power of modern organic chemistry. It requires a meticulous, step-by-step construction of the target molecule from simple, commercially available starting materials. The journey from basic precursors to the final complex structure is guided by a strategic plan, often involving numerous chemical reactions and purification steps.

Retrosynthetic Analysis and Key Reaction Steps

At the heart of planning a total synthesis lies the concept of retrosynthetic analysis. This powerful problem-solving technique involves deconstructing the target molecule into progressively simpler precursor structures. This process is repeated until readily available starting materials are identified. This "disconnection" approach allows chemists to map out a potential synthetic route in reverse.

Evaluation of Synthetic Efficiency and Stereocontrol

Furthermore, for molecules with defined three-dimensional structures, such as many natural products, stereocontrol is paramount. This refers to the ability to control the spatial arrangement of atoms in the molecule. Achieving high levels of stereocontrol is a significant challenge and often requires the use of chiral catalysts, auxiliaries, or stereospecific reactions to ensure that the desired stereoisomer is formed selectively. The development of synthetic routes with excellent stereocontrol is a hallmark of sophisticated organic synthesis.

Development of Synthetic Methodologies for Quinoline (B57606) and Quinone Derivatives

The synthesis of the quinoline and quinone moieties, which are fundamental components of this compound, has been a fertile ground for methodological innovation in organic chemistry. Researchers have developed a diverse toolbox of reactions to construct these important heterocyclic and carbocyclic systems.

One-Pot Multicomponent Reactions in Quinoline Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like quinolines. In an MCR, three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and decreased solvent waste.

Several named reactions, such as the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer annulation, provide classic routes to quinolines. Modern advancements have focused on developing novel MCRs that are more versatile and environmentally friendly. These reactions often proceed through a cascade of interconnected chemical transformations, rapidly building molecular complexity from simple starting materials.

Interactive Table: Examples of Multicomponent Reactions for Quinoline Synthesis

Reaction NameReactantsCatalyst/ConditionsKey Features
Doebner-von Miller Aniline, α,β-Unsaturated carbonyl compoundAcid catalyst (e.g., H₂SO₄, polyphosphoric acid)Forms 2- and 4-substituted quinolines.
Combes Synthesis Aniline, β-DiketoneAcid catalystForms 2,4-disubstituted quinolines.
Friedländer Annulation 2-Aminoaryl aldehyde or ketone, Compound with an α-methylene group adjacent to a carbonylAcid or base catalystVersatile method for substituted quinolines.
Pfitzinger Reaction Isatin, Carbonyl compoundBaseSynthesizes quinoline-4-carboxylic acids.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times, often from hours to minutes. This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a significant acceleration of chemical reactions.

The application of microwave technology to the synthesis of quinoline and quinone derivatives has been particularly successful. Many classical reactions for the formation of these ring systems have been adapted to microwave conditions, resulting in improved yields and cleaner reaction profiles. This "green chemistry" approach is highly valued for its efficiency and reduced environmental impact. researchgate.net

Catalysis in Heterocycle Formation

Catalysis plays a pivotal role in modern organic synthesis, and the formation of heterocyclic compounds like quinolines is no exception. Catalysts, which are substances that increase the rate of a chemical reaction without being consumed themselves, can offer remarkable control over the reaction's outcome.

A wide array of catalysts have been employed in quinoline synthesis, including:

Acid Catalysts: Protic acids (like sulfuric acid) and Lewis acids (like zinc chloride) are commonly used to activate reactants and facilitate cyclization reactions.

Transition Metal Catalysts: Metals such as palladium, copper, rhodium, and gold have been instrumental in developing novel and efficient methods for quinoline synthesis. rsc.org These catalysts can enable reactions that are not possible under traditional conditions and can provide high levels of regio- and stereoselectivity.

Nanocatalysts: The use of nanoparticles as catalysts is a rapidly growing area of research. Nanocatalysts often exhibit enhanced reactivity and selectivity compared to their bulk counterparts due to their high surface-area-to-volume ratio.

The ongoing development of new catalytic systems continues to expand the synthetic chemist's toolkit, enabling the construction of ever more complex and diverse quinoline and quinone-containing molecules.

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Design and Synthesis of this compound Analogues and Conjugates

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Spectroscopic Characterization Methodologies in Megistoquinone I Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy has been fundamental in determining the complex structure of Megistoquinone I. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together the molecular framework.

The ¹H NMR spectrum of this compound revealed the presence of olefinic protons, aromatic protons, and methoxy (B1213986) groups. The ¹³C NMR spectrum, in turn, identified the carbon skeleton, including carbonyl carbons and carbons of the quinoline (B57606) ring system. researchgate.net

To assemble these individual signals into a coherent structure, a suite of 2D NMR experiments was utilized:

COSY (Correlation Spectroscopy): This experiment established the correlations between protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlated each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This was crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. A key HMBC correlation was observed to the carbon at 145.2 ppm, which was assigned to C-8a. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided information about the spatial proximity of protons. The absence of a Nuclear Overhauser Effect (NOE) correlation between the two olefinic protons of the side chain indicated a trans configuration for the double bond. Further NOE correlations were observed between these olefinic protons and the methoxy group at C-10. researchgate.net

¹H and ¹³C NMR Spectroscopic Data for this compound
PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC Correlations (H to C)
2158.4--
3109.8--
4180.1--
4a106.9--
5184.4--
6138.16.06 (s)C-5, C-7, C-8, C-4a
7156.4--
8129.5--
8a145.2--
1'145.87.45 (d, 15.0)C-3, C-2', C-3'
2'113.86.26 (d, 15.0)C-3, C-1', C-3'
3'172.9--
N-CH₃29.53.65 (s)C-2, C-8a
7-OCH₃56.73.90 (s)C-7
8-OCH₃61.23.85 (s)C-8
3'-OCH₃51.83.78 (s)C-3'

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry was instrumental in determining the molecular weight and elemental composition of this compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provided the accurate mass, which allowed for the determination of the molecular formula. researchgate.net Different ionization techniques may be employed to generate ions for mass analysis, providing complementary information about the molecule's stability and fragmentation pathways.

Mass Spectrometry Data for this compound
Techniquem/z (relative intensity %)Interpretation
HR-EI-MS259.0477Molecular Formula C₁₃H₉NO₄
EI-MS259 (36)Molecular Ion [M]⁺
EI-MS242 (50)[M - OH]⁺ or [M - NH₃]⁺
EI-MS230 (100)Fragment Ion
EI-MS202 (27)Fragment Ion
DCI-MS260[M+H]⁺

Advanced Spectroscopic Techniques (e.g., UV-Vis, IR, Chiroptical Methods)

In addition to NMR and MS, other spectroscopic methods provided further structural information.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound showed absorption maxima (λmax) at 371 nm and 258 nm, with a shoulder at 291 nm. These absorptions are characteristic of the chromophore system present in the quinoline quinone structure. researchgate.net

IR Spectroscopy: Infrared spectroscopy was used to identify the functional groups present in the molecule. The IR spectrum showed characteristic absorption bands for carbonyl groups (νmax at 1643 and 1625 cm⁻¹), indicative of the quinone system. researchgate.net

Chiroptical Methods: While not explicitly detailed in the initial reports, chiroptical methods such as Circular Dichroism (CD) could be employed to determine the absolute configuration of stereocenters if any were present. However, based on the elucidated structure of this compound, it is an achiral molecule, rendering these techniques unnecessary for its structural confirmation.

Advanced Spectroscopic Data for this compound
TechniqueData
UV (EtOH) λmax (log ε)371 (3.37), 291 (sh), 258 (4.23) nm
IR (film) νmax1643, 1625 cm⁻¹

Mechanistic Investigations of Megistoquinone I Biological Activities

Antibacterial Activity Mechanisms and Cellular Targets

Megistoquinone I has been identified as a bioactive compound with notable antibacterial properties nih.govnih.gov. It belongs to the quinoline (B57606) alkaloid series and is considered an oxidation product of a furo[2,3-b]quinoline precursor researchgate.netnih.gov. Research has focused on quantifying its efficacy against a range of bacteria through in vitro studies.

The antibacterial potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. Studies have reported MIC values for this compound against several bacterial strains, demonstrating a broad range of activity.

One study reported a general MIC range of 2.35 to 5.25 mg/mL for this compound researchgate.netnih.gov. More specific data is available for its activity against particular Gram-positive and Gram-negative bacteria, with MIC values expressed in millimolar (mM) concentrations mdpi.comnih.gov.

Bacterial ClassificationBacterial StrainReported MIC (mM)
Gram-PositiveStaphylococcus aureus9.073
Staphylococcus epidermidis10.7
Gram-NegativePseudomonas aeruginosa12.5
Escherichia coli18.3
Enterobacter cloacae12.0
Klebsiella pneumoniae20.3

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria nih.gov. This broad spectrum is a significant characteristic of its antibacterial profile.

Gram-Positive Bacteria: Susceptibility has been confirmed in key pathogens such as Staphylococcus aureus and Staphylococcus epidermidis mdpi.comnih.gov.

Gram-Negative Bacteria: The compound has shown inhibitory effects against Pseudomonas aeruginosa, Escherichia coli, Enterobacter cloacae, and Klebsiella pneumoniae mdpi.comnih.gov.

The ability to act against both bacterial types suggests a mechanism of action that may target structures or pathways common to both, or multiple mechanisms of action.

While the MIC data confirms the antibacterial effect of this compound, the specific molecular targets within bacterial cells have not been fully elucidated in the reviewed literature. Quinoline alkaloids as a class are known to exert their effects through various mechanisms, but dedicated studies to identify the precise targets of this compound are not available. Further research is required to determine if its mode of action involves processes such as inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with essential enzymatic activities.

Modulation of Mammalian Enzymes (e.g., 2,3-Oxidosqualene Cyclase Inhibition)

There are no specific studies in the available scientific literature that investigate the activity of this compound as a modulator of mammalian enzymes, including 2,3-oxidosqualene cyclase. While other types of alkaloids have been investigated as inhibitors of this enzyme, which is involved in cholesterol biosynthesis, this specific activity has not been reported for this compound.

Exploration of Other Reported or Potential Bioactivities of Quinoline Alkaloids in Model Systems

This compound belongs to the broad class of quinoline alkaloids, which are recognized for a wide array of pharmacological activities nih.govlongdom.org. This class of compounds, isolated from various natural sources, has been the subject of extensive research.

Furoquinoline alkaloids, a subclass to which this compound is related, are known to exhibit diverse biological effects, including antimicrobial, antiprotozoal, anti-inflammatory, cytotoxic, and enzyme-inhibitory properties mdpi.com. The wide range of bioactivities within this chemical family suggests that its members could have multiple applications in pharmacology longdom.org.

While many quinoline alkaloids have been investigated for their antioxidant potential, specific studies detailing the antioxidant mechanisms of this compound through cellular assays are not present in the reviewed literature. The general class of quinoline and its derivatives has been noted for antioxidant activities, but dedicated research is needed to confirm and characterize this potential for this compound specifically nih.gov.

Information regarding the mechanistic investigations of the biological activities of this compound is not available in the public domain.

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Therefore, it is not possible to provide an article on the "" as outlined in the user's request. The requested data on its effects on enzymes such as COX, Lipoxygenase, and Acetylcholinesterase, its interactions with specific receptors, its influence on cellular signaling pathways like PI3K/AKT/mTOR, MAPK, and NF-κβ, and any mechanistic insights from preclinical models are not present in the available scientific literature based on the conducted searches.

Structure Activity Relationship Sar Studies of Megistoquinone I and Its Analogues

Systematic Evaluation of Structural Modifications on Biological Potency

Systematic evaluation of structural modifications is fundamental to understanding how changes in a molecule's architecture influence its biological effects. For Megistoquinone I, this involves the synthesis of various analogues and the assessment of their biological potency, primarily focusing on antibacterial, anticancer, and anti-inflammatory activities.

Initial studies on the naturally occurring This compound and Megistoquinone II have provided a foundational data point for SAR analysis. Research has shown that Megistoquinone II exhibits greater antibacterial activity than this compound. The key structural difference between these two compounds is the presence of an additional methoxy (B1213986) group at the C-8 position in Megistoquinone II. This suggests that increased methoxylation on the quinoline (B57606) ring may enhance antibacterial potency.

While a broad library of synthetic this compound analogues is not extensively reported, SAR studies on related 1,4-naphthoquinones offer valuable insights that can be extrapolated. For instance, the introduction of various substituents on the quinone ring of 1,4-naphthoquinone (B94277) has been shown to significantly modulate its biological activity. Modifications at the C2 and C3 positions of the naphthoquinone scaffold have been a primary focus. The introduction of halogen atoms, alkyl chains, and aromatic or heterocyclic moieties can influence the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of biological activity.

In the broader class of quinolinequinones, studies have revealed that modifications to the quinoline core and the quinone moiety can have a profound impact on their antimicrobial and cytotoxic effects. For example, the nature and position of substituents on the quinoline ring can affect the molecule's ability to interact with biological targets.

To systematically evaluate the SAR of this compound, future studies would ideally involve the synthesis and biological testing of analogues with modifications at several key positions, including:

The methoxy groups: Investigating the effect of the number and position of methoxy groups on the quinoline ring.

The quinone ring: Introducing various substituents at the positions corresponding to C-2 and C-3 of a naphthoquinone to modulate electronic and steric properties.

The nitrogen atom of the quinoline: Exploring the impact of quaternization or substitution on the nitrogen atom.

The data from such systematic evaluations would be instrumental in constructing a detailed SAR profile for the this compound scaffold.

Table 1: Hypothetical Systematic Evaluation of this compound Analogues This table is a hypothetical representation to illustrate how data from systematic evaluation would be presented. Actual data from published research is limited.

Compound IDModification from this compoundAntibacterial Activity (MIC, µg/mL)Anticancer Activity (IC50, µM)
This compound -2.35 - 5.25Not Reported
Analogue 1 Demethylation of one methoxy groupPredicted DecreaseTo be determined
Analogue 2 Addition of a hydroxyl groupTo be determinedTo be determined
Analogue 3 Substitution with a chlorine atom on the quinone ringPredicted IncreaseTo be determined
Analogue 4 Introduction of a bulky substituent on the quinone ringTo be determinedTo be determined

Identification of Pharmacophore Elements for Specific Activities

A pharmacophore is the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore of this compound is essential for designing new molecules with improved activity and selectivity.

Based on the structure of this compound and its known antibacterial activity, several key pharmacophoric features can be proposed:

The Quinoline-4,5-dione Core: This planar, electron-deficient ring system is likely a critical element for biological activity. The quinone moiety is known to participate in redox cycling, generating reactive oxygen species (ROS) that can be toxic to bacteria and cancer cells. It can also act as a Michael acceptor, forming covalent bonds with nucleophilic residues in biological macromolecules.

Hydrogen Bond Acceptors: The oxygen atoms of the quinone moiety and the nitrogen atom of the quinoline ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes or DNA.

Aromatic/Hydrophobic Regions: The aromatic rings of the quinoline system provide a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the active sites of target proteins.

Methoxy Groups: The methoxy groups can influence the electronic properties of the aromatic ring and may also be involved in specific hydrogen bonding or steric interactions within the binding pocket of a target.

For antibacterial activity, the pharmacophore likely involves features that enable the molecule to penetrate the bacterial cell wall and interact with essential cellular components. The quinone moiety's ability to generate ROS is a well-established mechanism for the antibacterial action of many quinone-containing compounds.

In the context of potential anticancer activity, the planar aromatic system could act as an intercalating agent, inserting itself between the base pairs of DNA and disrupting replication and transcription. Furthermore, the quinone's redox properties could induce oxidative stress, which is often cytotoxic to cancer cells.

Computational pharmacophore modeling, based on a set of active and inactive analogues, would be a powerful tool to refine these hypotheses and generate a more precise 3D arrangement of the essential features for each specific biological activity.

Table 2: Proposed Pharmacophoric Features of this compound

Pharmacophore FeatureStructural ElementPotential Role in Bioactivity
Planar Aromatic SystemQuinoline-4,5-dione coreDNA intercalation, π-π stacking interactions
Hydrogen Bond AcceptorsQuinone oxygens, Quinoline nitrogenInteraction with enzyme active sites, DNA binding
Electron-deficient Quinone1,4-dione systemRedox cycling (ROS generation), Michael addition
Hydrophobic SurfaceAromatic ringsBinding to hydrophobic pockets in proteins
Methoxy Substituents-OCH3 groupsModulation of electronic properties, specific interactions

Impact of Substituent Effects on Bioactivity Profiles

The nature, position, and orientation of substituents on the this compound scaffold can have a dramatic impact on its bioactivity profile, influencing its potency, selectivity, and even its mechanism of action. The electronic and steric effects of these substituents are key considerations in SAR studies.

Electronic Effects:

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the reactivity of the quinoline-4,5-dione core.

Electron-donating groups (EDGs) , such as methoxy (-OCH3) or hydroxyl (-OH) groups, can increase the electron density of the aromatic system. This can affect the redox potential of the quinone moiety, potentially influencing its ability to generate ROS. The enhanced antibacterial activity of Megistoquinone II compared to this compound, due to an additional methoxy group, underscores the importance of electron-donating substituents.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or halogen atoms (e.g., -Cl, -F), decrease the electron density of the aromatic ring. This can make the quinone moiety a better Michael acceptor, enhancing its reactivity towards biological nucleophiles. In many quinone-based anticancer agents, the presence of EWGs has been correlated with increased cytotoxicity.

Steric Effects:

The size and shape of substituents can influence how a molecule fits into the binding site of a biological target.

Bulky substituents can create steric hindrance, which may either prevent or enhance binding, depending on the topography of the active site. A large, bulky group could improve selectivity for a target with a correspondingly large binding pocket.

The position of substituents is also critical. A substituent at one position might be beneficial for activity, while the same substituent at a different position could be detrimental due to unfavorable steric clashes.

A systematic study involving the introduction of a variety of substituents with different electronic and steric properties onto the this compound scaffold would be necessary to fully elucidate the impact of these effects on its bioactivity profile. Quantitative structure-activity relationship (QSAR) studies, which correlate physicochemical properties of molecules with their biological activities, could then be employed to build predictive models for designing new, more potent analogues.

Table 3: Predicted Impact of Substituent Effects on this compound Bioactivity This table presents predicted trends based on general principles of medicinal chemistry and SAR of related compounds.

Substituent TypePosition on ScaffoldPredicted Effect on Antibacterial ActivityPredicted Effect on Anticancer ActivityRationale
Electron-Donating (e.g., -OH, -NH2)Quinoline RingPotential IncreaseVariableModulates redox potential, may alter target interaction.
Electron-Withdrawing (e.g., -Cl, -NO2)Quinoline or Quinone RingPotential IncreasePotential IncreaseEnhances Michael acceptor reactivity, may increase oxidative stress.
Small Alkyl Groups (e.g., -CH3)Quinone RingVariableVariableCan influence lipophilicity and steric interactions.
Bulky Groups (e.g., -t-butyl, phenyl)Quinone RingPotential Decrease or IncreasePotential Decrease or IncreaseHighly dependent on the target's binding site topology.

Comparative SAR Analysis with Related Quinoline and Quinone Compounds

A comparative SAR analysis of this compound with other structurally related quinoline and quinone compounds provides a broader context for understanding its biological activities and potential for therapeutic development.

Comparison with other Quinolone Antibacterials:

The quinolone class of antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, are well-established antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. While this compound is a quinoline derivative, its quinone moiety distinguishes it from the classic fluoroquinolones.

Mechanism of Action: Fluoroquinolones inhibit DNA replication by stabilizing the enzyme-DNA complex. In contrast, the antibacterial activity of quinone-containing compounds is often attributed to the generation of ROS and covalent modification of cellular targets. This suggests that this compound may have a different mechanism of action from traditional quinolone antibiotics, which could be advantageous in overcoming existing resistance mechanisms.

Structural Features: The SAR of fluoroquinolones is well-defined, with the carboxylic acid at C-3 and the substituent at C-7 being crucial for activity. This compound lacks these specific features, further highlighting its distinct structural class.

Comparison with other Natural and Synthetic Quinones:

Many natural and synthetic quinones, such as lapachol, juglone, and mitomycin C, exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects.

1,4-Naphthoquinones: This class of compounds is structurally similar to the quinone portion of this compound. SAR studies on 1,4-naphthoquinones have shown that the presence of hydroxyl or amino groups on the quinone ring can enhance their biological activity. For example, plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone) is a well-known anticancer and antimicrobial agent. This suggests that hydroxylated analogues of this compound could be promising candidates for further investigation.

Anthracyclines (e.g., Doxorubicin): These are potent anticancer agents that contain a quinone moiety within a tetracyclic ring system. Their mechanism of action involves DNA intercalation and inhibition of topoisomerase II. The planar aromatic structure of this compound suggests that it might also have DNA-intercalating properties.

This comparative analysis indicates that this compound belongs to a unique structural class with the potential for a distinct pharmacological profile. Its hybrid structure, combining a quinoline scaffold with a quinone moiety, offers exciting opportunities for the development of novel therapeutic agents. Future research should focus on elucidating its precise mechanism of action and conducting comprehensive SAR studies to unlock its full therapeutic potential.

Table 4: Comparative SAR with Related Compound Classes

Compound ClassKey Structural FeaturesPrimary Mechanism of ActionSAR Insights Relevant to this compound
Fluoroquinolones Carboxylic acid at C-3, Substituent at C-7Inhibition of DNA gyrase/topoisomerase IVDifferent structural requirements suggest a distinct mechanism for this compound.
1,4-Naphthoquinones Naphthalene-1,4-dione coreROS generation, Michael additionHydroxyl and amino substituents on the quinone ring often enhance activity.
Anthracyclines Tetracyclic ring with a quinoneDNA intercalation, Topoisomerase II inhibitionThe planar structure of this compound may allow for DNA intercalation.
Other Quinoline Alkaloids Varied substitutions on the quinoline ringDiverse (e.g., antimalarial, anticancer)The substitution pattern on the quinoline ring is a key determinant of bioactivity.

Computational and Theoretical Chemistry of Megistoquinone I

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for understanding the three-dimensional structure of Megistoquinone I and its dynamic interactions with biological targets. Conformational analysis reveals the molecule's preferred shapes and flexibility, which are crucial for binding to a target protein.

MD simulations, in particular, provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the interaction and the key residues involved. nih.govnih.gov For quinone-like compounds, these simulations can elucidate the binding poses within a target's active site, such as the hydrophobic pockets of enzymes like trypanothione reductase. nih.gov The simulation can track parameters like the root mean square deviation (RMSD) to assess the stability of the complex and maintain the hydrogen bond patterns that are critical for binding. nih.govnih.gov For instance, studies on inhibitors targeting the Coenzyme Q (CoQ) binding site in proteins like human sulfide:quinone oxidoreductase (SQOR) use modeling to predict how molecules fit into the hydrophobic cavity and form specific hydrogen bonds, guiding the design of more potent inhibitors. nih.gov These computational approaches can effectively predict how a molecule like this compound might orient itself within a binding pocket and which specific amino acid residues it is likely to interact with. nih.gov

Simulation ParameterApplication in this compound ResearchKey Insights Gained
Molecular Docking Predicts the preferred binding orientation of this compound within a protein's active site.Identifies potential biological targets and key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulates the movement of the this compound-protein complex over time (nanoseconds to microseconds).Assesses the stability of the binding pose, flexibility of the ligand and protein, and the persistence of key interactions. nih.gov
RMSD (Root Mean Square Deviation) Measures the average deviation of the protein and ligand backbone atoms from their initial positions during an MD simulation.A stable, low RMSD value indicates that the complex remains in a consistent conformation, suggesting a stable interaction. nih.gov
Binding Free Energy Calculation (e.g., MM-GBSA) Estimates the strength of the interaction between this compound and its target.Quantifies the binding affinity, allowing for the comparison of different potential inhibitors or targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com For quinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural basis for their biological effects, such as antifungal or antitumor activities. nih.govfrontiersin.orgrsc.org

These models correlate the activity of compounds with descriptors related to their 3D structure, such as steric and electrostatic fields. nih.gov A robust QSAR model, validated by statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²), can reliably predict the activity of new, unsynthesized compounds. nih.gov For example, a QSAR study on xanthone derivatives identified that cytotoxic activity was influenced by descriptors such as net atomic charges at specific carbon positions, the dipole moment, and the partition coefficient (logP). dovepress.com Such models can guide the rational design of novel this compound analogs with potentially improved therapeutic activity. frontiersin.orgdovepress.com

QSAR ComponentDescriptionRelevance to this compound
Training Set A series of quinone derivatives with known biological activities (e.g., IC50 values).A set of this compound analogs would be synthesized and tested to generate data for model building.
Molecular Descriptors Numerical values that characterize the physicochemical, structural, or electronic properties of the molecules.Examples include steric fields (CoMFA), electrostatic fields (CoMFA), logP, and atomic charges. nih.govdovepress.com
Mathematical Model An equation that correlates the descriptors with the observed biological activity.A predictive model to estimate the activity of new, untested this compound derivatives. rsc.org
Statistical Validation Methods like cross-validation (q²) and analysis of an external test set to ensure the model's predictive power.Confirms that the model is robust and not just a result of chance correlation. nih.gov

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, often employing methods rooted in quantum mechanics like Density Functional Theory (DFT), are used to investigate the fundamental properties of molecules like quinones. nih.gov These calculations can determine various molecular descriptors that are key to understanding their reactivity and biological function, such as electron affinity, ionization energy, and the distribution of electron density. nih.govresearchmap.jpresearchgate.net

For quinones, DFT methods have been shown to be particularly suitable for predicting geometries and spin densities, which are important for their roles in electron transfer processes. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO gap can provide insights into the molecule's stability and reactivity. nih.gov For instance, calculations can reveal how modifications to the quinone structure, such as the addition of different functional groups, alter the LUMO energies and, consequently, the redox potentials. researchmap.jp This information is vital for predicting the electron-accepting properties of this compound, which is central to its potential biological activities, including its role as an antioxidant or its interaction with redox-sensitive pathways in cells. acs.org

Electronic PropertyComputational MethodSignificance for this compound
Electron Affinity Density Functional Theory (B3LYP)Determines the molecule's ability to accept an electron, crucial for its role in redox reactions. researchgate.net
HOMO/LUMO Energies DFT, Green's Function CalculationsThe energy gap between the highest occupied (HOMO) and lowest unoccupied (LUMO) orbitals relates to chemical reactivity and stability. nih.govacs.org
Redox Potential DFT CalculationsPredicts the tendency of the molecule to be reduced or oxidized, which is fundamental to the function of many quinones in biological systems. researchmap.jp
Spin Density Distribution Hybrid-type DFTImportant for understanding the behavior of the semiquinone radical intermediate formed during one-electron reduction processes. nih.gov

Virtual Screening and Drug Target Identification (e.g., utilizing essential gene databases)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comnih.gov For a compound like this compound, this process can be reversed in a method sometimes called "virtual target screening" or "reverse docking," where the molecule is computationally docked against a library of known protein structures to identify potential biological targets. nih.govnih.gov

This approach involves generating a virtual library of potential targets and then using docking algorithms to predict the binding affinity of this compound to each one. nih.gov The process is often structured as a "funnel," where a large number of candidates are progressively filtered based on calculated performance descriptors. mdpi.comresearchgate.net By integrating this with information from essential gene databases, researchers can prioritize targets that are critical for the survival of a pathogen or the proliferation of cancer cells, thereby increasing the likelihood of discovering a therapeutically relevant interaction. researchgate.net This strategy can efficiently narrow down the possibilities for experimental validation, saving significant time and resources in the early stages of drug discovery. mdpi.com

Screening StepDescriptionApplication for this compound
Target Library Preparation A database of 3D protein structures is compiled (e.g., from the Protein Data Bank).A library of human proteins associated with a specific disease (e.g., cancer kinases) is assembled. nih.gov
Molecular Docking This compound is computationally "docked" into the active or allosteric sites of each protein in the library.Binding scores are calculated to estimate the affinity of this compound for each potential target.
Scoring and Ranking Targets are ranked based on their predicted binding affinity scores.A prioritized list of the most probable biological targets for this compound is generated.
Hit Validation Top-ranked potential targets are selected for further experimental validation.In vitro assays are performed to confirm the predicted inhibitory or binding activity.

Computational Tools in De Novo Design of Megistoquinone-Based Scaffolds

De novo design involves the computational creation of novel molecules with desired properties, often starting from a basic scaffold or a known binding site. mdpi.com Using the core structure of this compound as a starting point, computational tools can be employed to design new derivatives with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.

Structure-based de novo design programs can "grow" new molecules within the three-dimensional space of a target's binding pocket. mdpi.com These tools can generate a variety of derivatives by adding, removing, or substituting functional groups on the this compound scaffold. The newly designed compounds are then evaluated in silico for their predicted binding affinity and other properties. This iterative process of design and evaluation allows for the rapid exploration of chemical space to identify novel and potent inhibitors based on the natural product's structure. For example, derivatives of a core structure can be generated and then computationally assessed for their ability to form favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, within the target site. mdpi.com

Design StrategyComputational Tool ExampleApplication for this compound
Fragment-based Growth LigBuilder, LeapFrog"Grows" new chemical entities from the this compound core within a target's active site to maximize favorable interactions.
Scaffold Hopping N/AReplaces the core quinone scaffold with a different chemical structure while maintaining key binding interactions.
Linker Design N/AConnects two or more molecular fragments (one of which could be this compound) with a chemical linker to create a novel compound.
Virtual Library Enumeration RDKit, ChemAxonSystematically modifies the this compound structure with a predefined set of chemical substituents to create a large virtual library for subsequent screening.

Advanced Analytical Methodologies for Megistoquinone I Research

Application of High-Resolution Separation Techniques (e.g., LC-MS, GC-MS)

High-resolution separation techniques are indispensable for the isolation, identification, and quantification of Megistoquinone I from complex mixtures like crude plant extracts or biological samples. Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for analyzing non-volatile compounds like quinoline (B57606) alkaloids. nih.govresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly UPLC coupled with Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometers, offers high sensitivity, selectivity, and the ability to provide structural information. nih.govnih.gov The initial structural elucidation of this compound itself relied on MS and NMR data.

A typical UPLC-MS/MS method for analyzing furoquinoline alkaloids would involve a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). scirp.orgmdpi.com Formic acid is added to improve the peak shape and enhance ionization efficiency in the positive ion mode. mdpi.com

The mass spectrometer is usually operated in positive electrospray ionization (ESI+) mode, as the nitrogen atom in the quinoline ring is readily protonated. nih.gov For identification, full scan mode is used to obtain the mass-to-charge ratio (m/z) of the parent ion. For structural elucidation and confirmation, tandem MS (MS/MS) is employed, where the parent ion is fragmented to produce a characteristic pattern of product ions. researchgate.net For quantification, Multiple Reaction Monitoring (MRM) mode is used on a triple quadrupole instrument for its superior sensitivity and selectivity. scirp.org

Table 2: Illustrative LC-MS/MS Parameters for Furoquinoline Alkaloid Analysis

Parameter Setting Reference
LC System UPLC nih.govnih.gov
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid scirp.org
Mobile Phase B Acetonitrile with 0.1% Formic Acid scirp.org
Flow Rate 0.3 - 0.4 mL/min mdpi.comnih.gov
Injection Volume 1 - 5 µL scirp.orgmdpi.com
MS System Triple Quadrupole or Q-TOF nih.govnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Capillary Voltage 3.0 kV nih.gov
Desolvation Temperature 350°C nih.gov

This table provides a representative set of parameters for an LC-MS/MS method applicable to this compound, based on established methods for similar alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is more common for non-volatile alkaloids, GC-MS can be used if the compound is volatile or can be made volatile through derivatization. scispace.commdpi.com Given the structure of this compound, it is not inherently volatile. Therefore, GC-MS analysis would require a derivatization step to increase its volatility, which can add complexity to the sample preparation process. For this reason, LC-MS is generally the preferred technique. mdpi.com

Spectroscopic Fingerprinting for Quality Control and Authentication of Natural Extracts

Spectroscopic fingerprinting offers a rapid, holistic, and non-destructive approach to the quality control and authentication of natural extracts, such as those from Sarcomelicope megistophylla containing this compound. tandfonline.comresearchgate.net These techniques, combined with chemometric methods like Principal Component Analysis (PCA), can effectively discriminate between authentic and adulterated samples, or assess batch-to-batch consistency. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR fingerprinting, particularly using ¹H NMR, is a powerful tool for metabolomics and quality control. nih.govmdpi.com The ¹H NMR spectrum of a plant extract provides a detailed profile of all proton-bearing compounds. nih.gov By comparing the NMR fingerprints of different samples, variations in the concentration of major and even minor components, including alkaloids like this compound, can be detected. mdpi.com Specific signals unique to this compound could serve as markers for authentication. Automated NMR fingerprinting approaches, which use machine learning to identify and quantify structural groups from standard NMR spectra, are also emerging as powerful tools for analyzing complex mixtures. d-nb.infonmr-fingerprinting.de

Table 3: Comparison of Spectroscopic Fingerprinting Techniques for Quality Control

Technique Principle Advantages Applications for this compound Extracts
FTIR Spectroscopy Measures absorption of infrared light, causing molecular vibrations. Rapid, non-destructive, low cost. Authentication, batch consistency, detection of adulterants. tandfonline.com
NIR Spectroscopy Measures absorption of near-infrared light (overtones and combination bands). Rapid, non-destructive, minimal sample preparation, can penetrate samples deeper than FTIR. Rapid screening, quantification of major components, species discrimination. nih.govresearchgate.net

| ¹H NMR Spectroscopy | Measures the resonance of hydrogen nuclei in a magnetic field. | Highly reproducible, provides detailed structural information, quantitative. | Metabolite profiling, authentication, quantification of specific markers, batch-to-batch consistency. nih.govmdpi.com |

Future Research Directions and Translational Perspectives for Megistoquinone I

Elucidating Novel Biological Targets and Modes of Action

The initial and most critical step in understanding the potential of any new compound is to identify its biological targets and mechanism of action. For a hypothetical "Megistoquinone I," researchers would likely employ a variety of modern techniques. High-throughput screening (HTS) against panels of known enzymes and receptors would be a primary approach to identify initial "hits." Affinity chromatography-mass spectrometry, where "this compound" is used as bait to pull its binding partners out of cell lysates, could reveal direct protein interactions. Furthermore, computational molecular docking studies, based on a determined 3D structure of the compound, would allow for in-silico prediction of potential binding sites on various proteins, guiding further experimental validation.

Exploring Synergistic Effects with Other Research Compounds

A significant area of modern pharmacology is the investigation of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov Once the primary biological activity of "this compound" is established, a logical next step would be to explore its potential for synergy with existing research compounds, particularly in areas like oncology or infectious diseases. For instance, if "this compound" is found to have cytotoxic properties, it would be tested in combination with known chemotherapeutic agents to see if it can enhance their efficacy or overcome resistance mechanisms. nih.gov Such studies are crucial for developing combination therapies that can be more effective and have fewer side effects than single-agent treatments.

Advancements in Sustainable Isolation and Synthetic Production

For any naturally derived compound to be a viable research tool or therapeutic lead, a sustainable and scalable supply chain is essential. If "this compound" were isolated from a rare or slow-growing organism, reliance on natural sourcing would be impractical. Therefore, significant research efforts would be directed towards developing sustainable production methods. This could involve optimizing fermentation conditions if the compound is of microbial origin, or developing cell culture techniques for plant-derived molecules. Concurrently, medicinal chemists would work on elucidating its structure and developing a total synthesis route. A successful synthetic pathway would not only provide a reliable source of the compound but also open the door to creating analogues with improved properties.

Potential as a Biochemical Probe or Research Tool

Beyond any direct therapeutic potential, novel bioactive compounds can be invaluable as research tools to probe biological pathways. If "this compound" is found to interact with a specific protein or pathway in a highly selective manner, it could be developed into a biochemical probe. This would involve chemically modifying the molecule to attach fluorescent tags or biotin labels, allowing researchers to visualize its localization within cells or to isolate its binding partners. Such probes are instrumental in dissecting complex cellular processes and validating new drug targets.

Integration of Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the cellular effects of "this compound," researchers would undoubtedly turn to "omics" technologies. nih.gov Transcriptomics (analyzing changes in gene expression), proteomics (analyzing changes in protein levels), and metabolomics (analyzing changes in metabolite profiles) would provide a global view of the cellular response to the compound. nih.gov For example, treating cells with "this compound" and analyzing the resulting changes in gene and protein expression could reveal the signaling pathways that are modulated by the compound. This unbiased, systems-biology approach can uncover unexpected mechanisms of action and identify potential biomarkers of response.

Challenges and Opportunities in this compound Research

The journey of a new compound from discovery to a well-understood research tool or clinical candidate is fraught with challenges. For "this compound," the primary hurdle is its current obscurity. Once identified and characterized, further challenges would include elucidating its mechanism of action, establishing a sustainable supply, and assessing its safety and efficacy. However, each of these challenges also represents an opportunity. The discovery of a novel chemical scaffold could open up new avenues for therapeutic intervention. The development of an innovative synthetic route could advance the field of organic chemistry. Ultimately, the investigation of a new molecule like "this compound" has the potential to expand our understanding of biology and provide new tools to combat human disease.

Interactive Data Table: Hypothetical Research Trajectory for a Novel Quinone

Research PhaseKey ObjectivesMethodologiesPotential Outcomes
Discovery & Characterization Isolate and determine the chemical structure of the compound.Spectroscopy (NMR, Mass Spectrometry), X-ray CrystallographyA novel chemical entity is identified and its structure elucidated.
Biological Screening Identify the primary biological activity.High-Throughput Screening (HTS), Cell-based assaysDiscovery of cytotoxic, antimicrobial, or other significant biological effects.
Target Identification Determine the molecular target(s) of the compound.Affinity Chromatography, Molecular Docking, Genetic ScreensIdentification of specific protein(s) or pathway(s) modulated by the compound.
Mechanism of Action Studies Elucidate how the compound exerts its biological effect.Omics Technologies (Transcriptomics, Proteomics), Biochemical AssaysA detailed understanding of the compound's cellular and molecular mechanisms.
Lead Optimization Synthesize and test analogues with improved properties.Medicinal Chemistry, Structure-Activity Relationship (SAR) studiesDevelopment of more potent, selective, and safer derivatives.
Preclinical Development Evaluate the efficacy and safety in animal models.In vivo studies in relevant disease modelsProof-of-concept for therapeutic potential and initial safety assessment.

Q & A

Q. What are the established synthetic pathways for Megistoquinone I, and how can researchers ensure reproducibility?

Q. How should researchers approach the characterization of this compound’s physicochemical properties?

Methodological Answer:

  • Prioritize orthogonal analytical methods: UV-Vis spectroscopy for conjugation analysis, DSC/TGA for thermal stability, and X-ray crystallography for structural confirmation.
  • Compare results with computational predictions (e.g., DFT calculations) to resolve discrepancies. Include error margins for spectral data .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Use cell lines with validated sensitivity to quinone derivatives (e.g., HepG2 for cytotoxicity, RAW 264.7 for anti-inflammatory assays).
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves. Report IC50_{50} values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield while minimizing byproduct formation?

Methodological Answer:

  • Employ Design of Experiments (DoE) to test variables like catalyst loading, pH, and reaction time. Use ANOVA to identify significant factors.
  • Monitor intermediates via LC-MS to trace byproduct pathways. Optimize quenching conditions to arrest side reactions .

Q. What strategies resolve contradictions in this compound’s reported redox behavior across studies?

Methodological Answer:

  • Standardize electrochemical measurements (e.g., cyclic voltammetry under inert atmosphere) to exclude oxygen interference.
  • Reconcile discrepancies by comparing solvent polarity effects and reference electrode calibration across studies .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

Methodological Answer:

  • Use pull-down assays with biotinylated analogs and proteomic profiling (e.g., SILAC). Confirm specificity via CRISPR knockouts of putative targets.
  • Employ SPR or ITC to quantify binding affinities, correlating with functional readouts (e.g., enzyme inhibition) .

Q. What analytical methods are critical for detecting this compound’s degradation products under physiological conditions?

Methodological Answer:

  • Simulate physiological pH/temperature and analyze degradation via UPLC-QTOF-MS. Use multivariate analysis (PCA) to distinguish degradation pathways.
  • Reference ICH guidelines for forced degradation studies to ensure compliance .

Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

  • Perform molecular docking against target vs. off-target proteins (e.g., COX-2 vs. COX-1). Validate predictions with MD simulations and free-energy perturbation calculations.
  • Prioritize derivatives with >10-fold selectivity in vitro before in vivo testing .

Methodological Considerations

Q. What protocols ensure ethical rigor in preclinical studies involving this compound?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines for animal studies: predefined endpoints, randomization, and blinding.
  • Disclose conflicts of interest and obtain IRB approval for human cell line use .

Q. How should researchers structure supplementary data to enhance reproducibility of this compound studies?

Methodological Answer:

  • Provide raw spectral data (e.g., .JCAMP files for NMR), crystal structure CIFs, and detailed instrument configurations (e.g., HPLC gradient tables).
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.